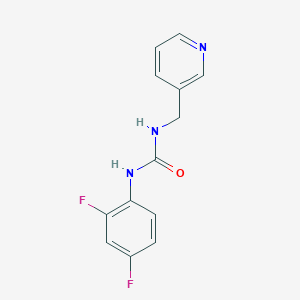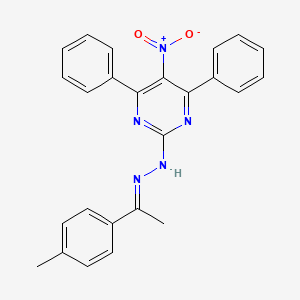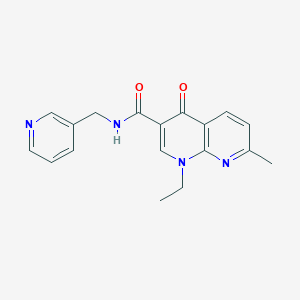
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone, commonly known as DDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DDE is a derivative of the natural compound aporphine, which is found in various plant species.
Mécanisme D'action
The mechanism of action of DDE is not well understood. However, studies suggest that DDE may exert its effects by inhibiting various enzymes and signaling pathways in cells. DDE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, DDE has been reported to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects
DDE has been shown to exhibit various biochemical and physiological effects. Studies suggest that DDE may induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, DDE has been reported to exhibit anti-angiogenic properties, which may prevent the formation of new blood vessels in tumors. DDE has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DDE has several advantages and limitations for lab experiments. One of the major advantages of DDE is its potential to exhibit potent anticancer and antimicrobial properties. Additionally, DDE can be easily synthesized using a multi-step process. However, the use of DDE in lab experiments requires expertise in organic synthesis and the handling of hazardous chemicals. Additionally, the mechanism of action of DDE is not well understood, which may limit its applications in certain fields.
Orientations Futures
There are several future directions for the research on DDE. One of the potential future directions is to investigate the mechanism of action of DDE in more detail. Additionally, the potential applications of DDE in various fields, including pharmacology and environmental science, need to be explored further. Furthermore, the development of more efficient and safer methods for synthesizing DDE may facilitate its use in lab experiments. Finally, the potential side effects of DDE need to be investigated to ensure its safety for use in humans.
Méthodes De Synthèse
DDE can be synthesized using a multi-step process involving the reaction of aporphine with various reagents. The synthesis of DDE involves the use of hazardous chemicals and requires expertise in organic synthesis. Therefore, it is crucial to follow safety protocols while synthesizing DDE.
Applications De Recherche Scientifique
DDE has potential applications in various fields, including pharmacology, biochemistry, and environmental science. DDE has been reported to exhibit anticancer, antifungal, and anti-inflammatory properties. Additionally, DDE has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of antimicrobial agents.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-15-4-3-5-16(21-2)18(15)24-11-13(19)12-6-7-14-17(10-12)23-9-8-22-14/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCWVAAUHPDBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)


![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)

![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)
